molecular formula C6H9ClN2O2S2 B13251195 N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B13251195
M. Wt: 240.7 g/mol
InChI Key: DGZXAKHMISTQSA-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with a chlorine atom and a sulfonamide group, which is further linked to an aminoethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common method starts with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by sulfonation to attach the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of solvents like dichloromethane and catalysts to facilitate the reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring, chlorine atom, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C6H9ClN2O2S2

Molecular Weight

240.7 g/mol

IUPAC Name

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C6H9ClN2O2S2/c7-5-1-2-6(12-5)13(10,11)9-4-3-8/h1-2,9H,3-4,8H2

InChI Key

DGZXAKHMISTQSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NCCN

Origin of Product

United States

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